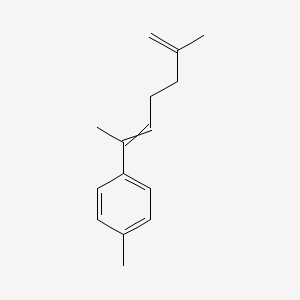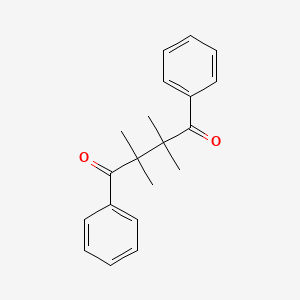
2,2,3,3-Tetramethyl-1,4-diphenylbutane-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3-Tetramethyl-1,4-diphenylbutane-1,4-dione is an organic compound with the molecular formula C18H22O2. It is a diketone, meaning it contains two ketone functional groups. This compound is known for its unique structure, which includes two phenyl rings and four methyl groups attached to a butane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetramethyl-1,4-diphenylbutane-1,4-dione typically involves the reaction of acetophenone with isobutyraldehyde under basic conditions. The reaction proceeds through an aldol condensation followed by dehydration to form the desired diketone. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the condensation and dehydration steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts to enhance the reaction rate and selectivity is also common. The product is typically purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetramethyl-1,4-diphenylbutane-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the diketone can yield the corresponding diol.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Diols.
Substitution: Nitro or halogenated derivatives of the phenyl rings.
Scientific Research Applications
2,2,3,3-Tetramethyl-1,4-diphenylbutane-1,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a model compound for studying diketone reactivity.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2,3,3-Tetramethyl-1,4-diphenylbutane-1,4-dione involves its interaction with various molecular targets. The diketone functional groups can form hydrogen bonds with enzymes or other proteins, potentially inhibiting their activity. The phenyl rings may also participate in π-π interactions with aromatic amino acids in proteins, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: This compound has a similar tetramethyl structure but differs in the position and type of functional groups.
2,2,3,3-Tetramethylbutane: While it shares the tetramethyl structure, it lacks the phenyl rings and diketone functional groups.
Uniqueness
2,2,3,3-Tetramethyl-1,4-diphenylbutane-1,4-dione is unique due to its combination of phenyl rings and diketone functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
34733-56-7 |
|---|---|
Molecular Formula |
C20H22O2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
2,2,3,3-tetramethyl-1,4-diphenylbutane-1,4-dione |
InChI |
InChI=1S/C20H22O2/c1-19(2,17(21)15-11-7-5-8-12-15)20(3,4)18(22)16-13-9-6-10-14-16/h5-14H,1-4H3 |
InChI Key |
SQLUYFRLFAUJQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)C1=CC=CC=C1)C(C)(C)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




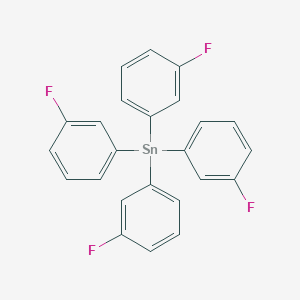
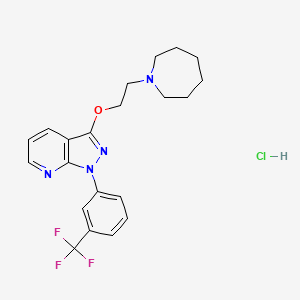

![Acetamide, N,N'-(9,9',10,10'-tetrahydro-9,9',10',10'-tetraoxo[1,1'-bianthracene]-2,2'-diyl)bis-](/img/structure/B14683962.png)
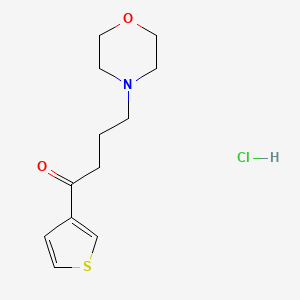

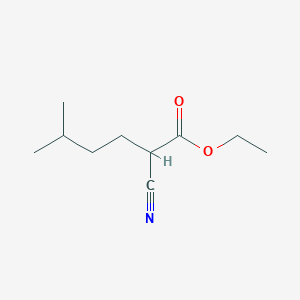
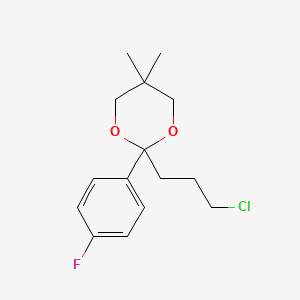
![2-(diethylamino)-N-[2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)pentyl]acetamide;hydrochloride](/img/structure/B14683998.png)
